

Trimethoxysilane CAS number and molecular structure

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Compound of Interest

Compound Name: Trimethoxysilane

Cat. No.: B1233946

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Trimethoxysilane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **trimethoxysilane**, a versatile organosilicon compound. It covers its fundamental chemical and physical properties, molecular structure, and detailed experimental protocols relevant to its synthesis, purification, and analysis.

Core Properties and CAS Number

Trimethoxysilane, with the CAS Number 2487-90-3, is an organosilicon compound widely used as a foundational material in the preparation of various silicone materials. It is also known as trimethoxyhydrosilane.

Quantitative Data Summary

The key physical and chemical properties of **trimethoxysilane** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₃ H ₁₀ O ₃ Si
Linear Formula	HSi(OCH ₃) ₃
Molecular Weight	122.20 g/mol
Melting Point	-115 °C
Boiling Point	81-84 °C
Density	0.96 g/mL at 25 °C
Vapor Pressure	76 mmHg at 25 °C
Refractive Index	n _{20/D} 1.358
Flash Point	-4 °C

Molecular Structure

Trimethoxysilane features a central silicon atom bonded to one hydrogen atom and three methoxy (-OCH₃) groups. The polarity of the Si-H bond is opposite to that of a C-H bond, imparting hydride character to the molecule. This structure is fundamental to its reactivity and utility as a reducing agent and a precursor for silicon-based materials.

Molecular structure of **trimethoxysilane**.

Experimental Protocols

This section details methodologies for the synthesis, purification, and analysis of **trimethoxysilane**, compiled from various sources to provide a practical guide for laboratory work.

Synthesis of Trimethoxysilane

A common industrial method for synthesizing **trimethoxysilane** is the direct reaction of silicon metal with methanol in the presence of a copper catalyst.

Objective: To synthesize **trimethoxysilane** from elemental silicon and methanol.

Materials:

- Silicon metal powder
- Methanol
- Copper(II) chloride (as catalyst precursor)
- High-boiling point inert solvent (e.g., phenyl ether, dibenzyl toluene)

Equipment:

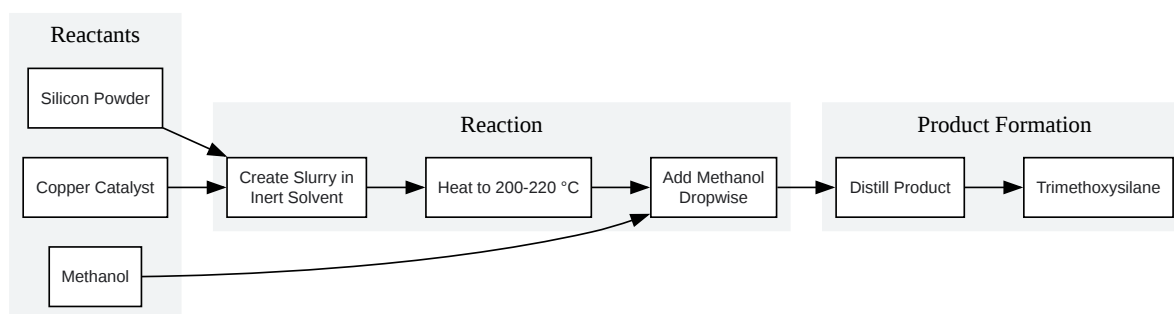
- Multi-neck reaction flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel
- Heating mantle
- Distillation apparatus

Procedure:

- **Catalyst Preparation:** The silicon powder can be pre-treated with a copper catalyst, such as copper(II) chloride supported on silicon. This is achieved by bringing the silicon in contact with a solution of the catalyst precursor and then treating it under a hydrogen stream at elevated temperatures (e.g., 533 K).
- **Reaction Setup:** In a multi-neck flask, the catalyzed silicon powder is slurried in an inert, high-boiling point solvent. The ratio of solvent to silicon can range from 1:2 to 4:1 by weight.
- **Reaction Execution:** The slurry is heated to a reaction temperature between 200-220 °C with vigorous stirring. Methanol is then added dropwise to the reaction mixture over a period of several hours.
- **Product Collection:** The product, **trimethoxysilane**, is volatile under these conditions and can be collected by distillation from the reaction mixture as it is formed.
- **Monitoring:** The reaction progress can be monitored by observing the rate of product formation. The overall silicon conversion can reach up to 80-90% with a selectivity for

trimethoxysilane greater than 90%.^[1]

Logical Workflow for Synthesis:



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Workflow for the synthesis of **trimethoxysilane**.

Purification of Trimethoxysilane

Trimethoxysilane forms a maximum-boiling azeotrope with unreacted methanol, which complicates purification by simple distillation.^{[2][3]}

Objective: To separate **trimethoxysilane** from methanol.

Method 1: Pressure-Swing Distillation

This method exploits the pressure-dependent composition of the azeotrope.

Equipment:

- Two distillation columns

Procedure:

- The mixture of **trimethoxysilane** and methanol is fed into the first distillation column, which is operated at a specific pressure (e.g., 7 bar).
- The bottoms or distillate from the first column is then fed into a second column operating at a different pressure (e.g., 0.25 bar).
- By altering the pressure, the azeotropic composition is shifted, allowing for the separation of high-purity **trimethoxysilane** and methanol.^{[2][3]}

Method 2: Azeotropic Distillation with a Third Component

Procedure:

- A third component, such as hexane, is added to the **trimethoxysilane**-methanol mixture.
- This third component forms a new, lower-boiling azeotrope with methanol.
- This new azeotrope is then removed by distillation, leaving behind purified **trimethoxysilane**.^[4]

Analytical Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify **trimethoxysilane** in a sample.

Sample Preparation:

- Samples containing **trimethoxysilane** should be diluted in a suitable solvent like heptane.

Instrumentation and Conditions (Example):

- GC Column: A non-polar column, such as a DB-5MS (30m x 0.25mm x 0.25μm), is suitable.
- Injection Volume: 1 μL.
- Temperature Program:
 - Initial temperature: 45°C for 1 minute.

- Ramp: 10°C/min to 180°C.
- Mass Spectrometer:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Scan Mode: Full scan mode to identify the compound based on its mass spectrum. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To characterize the structure of **trimethoxysilane** and monitor its reactions, such as hydrolysis.

Procedure:

- ¹H NMR: Provides information on the proton environments. The protons of the methoxy groups will appear as a distinct singlet, and the Si-H proton will also have a characteristic chemical shift.
- ²⁹Si NMR: This is particularly useful for studying the hydrolysis and condensation of **trimethoxysilane**.
 - Prepare a solution of **trimethoxysilane** in a suitable solvent (e.g., in deuterated water for hydrolysis studies).
 - Acquire ²⁹Si NMR spectra at regular time intervals.
 - The disappearance of the **trimethoxysilane** signal and the appearance of new signals corresponding to hydrolyzed and condensed silicon species can be monitored and quantified.^[5]

3. Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **trimethoxysilane** and its reaction products.

Procedure:

- Acquire an FTIR spectrum of the sample.
- Key characteristic absorption bands for **trimethoxysilane** include:
 - Si-H stretching vibration.
 - Si-O-C stretching vibrations.
 - C-H stretching and bending vibrations of the methoxy groups.
- During hydrolysis, the appearance of a broad -OH stretching band and changes in the Si-O-C region can be observed.

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